molecular formula C9H11N3O2 B13534994 5-Nitro-2-(pyrrolidin-3-YL)pyridine CAS No. 1196157-09-1

5-Nitro-2-(pyrrolidin-3-YL)pyridine

Cat. No.: B13534994
CAS No.: 1196157-09-1
M. Wt: 193.20 g/mol
InChI Key: DPEGZRQMNZXZKG-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-3-YL)pyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-3-YL)pyridine typically involves the nitration of 2-(pyrrolidin-3-YL)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to certain receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for selective interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

5-Nitro-2-(pyrrolidin-3-YL)pyridine is a compound with significant potential in medicinal chemistry, particularly due to its unique molecular structure and biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 193.20 g/mol
  • Structural Features : The compound features a nitro group at the 5-position and a pyrrolidinyl group at the 2-position of the pyridine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. This process is crucial for its pharmacological activity.
  • Enhanced Binding Affinity : The presence of the pyrrolidinyl group enhances the compound's binding affinity to specific receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against various strains, including multidrug-resistant bacteria. Further investigation is needed to establish its efficacy in clinical settings .
  • Neurological Effects : Due to its structural similarity to other biologically active molecules, it is being explored for potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
5-Nitro-2-(pyrrolidin-1-YL)pyridineSimilar structure but with the pyrrolidinyl group at a different positionDifferent pharmacological profiles due to positional changes
5-Nitro-2-(piperidin-1-YL)pyridineContains a piperidinyl group instead of a pyrrolidinyl groupDistinct binding affinities due to ring size differences
6-Nitro-2-(pyrrolidin-3-YL)pyridineNitro group at the 6-positionPotentially different reactivity patterns

Case Studies and Research Findings

Recent studies have focused on characterizing the biological effects of this compound:

  • Antibacterial Activity : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against several strains of Acinetobacter baumannii and Staphylococcus aureus. These findings suggest its potential as a lead compound for developing new antibiotics .
  • Neurological Research : Investigations into its effects on neurotransmitter systems indicate that it may influence synaptic plasticity, which is crucial for learning and memory processes. This aspect opens avenues for research into neuroprotective agents.

Properties

CAS No.

1196157-09-1

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-1-2-9(11-6-8)7-3-4-10-5-7/h1-2,6-7,10H,3-5H2

InChI Key

DPEGZRQMNZXZKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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